molecular formula C15H16I3NO3 B074670 Bunamiodyl CAS No. 1233-53-0

Bunamiodyl

Cat. No.: B074670
CAS No.: 1233-53-0
M. Wt: 639.01 g/mol
InChI Key: CWRBDUIQDIHWJZ-SOFGYWHQSA-N
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Preparation Methods

The synthetic route for bunamiodyl involves the reaction of 3-butanoylamino-2,4,6-triiodophenylmethyl with butanoic acid. The molecular formula of this compound is C15H16I3NO3, and its molecular weight is 639.01 g/mol

Chemical Reactions Analysis

Bunamiodyl undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The compound can be reduced using common reducing agents, resulting in the formation of reduced derivatives.

    Substitution: this compound can undergo substitution reactions, where one or more of its substituents are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Bunamiodyl has been used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of bunamiodyl involves its ability to enhance the radiographic visualization of the gallbladder. It works by increasing the contrast of the gallbladder in radiographic images, making it easier to detect gallstones.

Comparison with Similar Compounds

Bunamiodyl can be compared with other cholecystographic agents such as iopanoic acid and calcium iopadate. These compounds also enhance the radiographic visualization of the gallbladder but differ in their chemical structures and safety profiles. This compound was found to have a lower incidence of diarrhea compared to iopanoic acid . it was withdrawn from the market due to nephropathy, which highlights its unique safety concerns.

Similar compounds include:

Properties

CAS No.

1233-53-0

Molecular Formula

C15H16I3NO3

Molecular Weight

639.01 g/mol

IUPAC Name

(2E)-2-[[3-(butanoylamino)-2,4,6-triiodophenyl]methylidene]butanoic acid

InChI

InChI=1S/C15H16I3NO3/c1-3-5-12(20)19-14-11(17)7-10(16)9(13(14)18)6-8(4-2)15(21)22/h6-7H,3-5H2,1-2H3,(H,19,20)(H,21,22)/b8-6+

InChI Key

CWRBDUIQDIHWJZ-SOFGYWHQSA-N

SMILES

CCCC(=O)NC1=C(C=C(C(=C1I)C=C(CC)C(=O)O)I)I

Isomeric SMILES

CCCC(=O)NC1=C(C=C(C(=C1I)/C=C(\CC)/C(=O)O)I)I

Canonical SMILES

CCCC(=O)NC1=C(C=C(C(=C1I)C=C(CC)C(=O)O)I)I

Key on ui other cas no.

1233-53-0

Related CAS

1923-76-8 (hydrochloride salt)

Synonyms

uniodyl
buniodyl sodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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